2-Hydroxybenzoic acid (Salicylic Acid): what are the chemical properties of 2-hydroxybenzoic acid
2-Hydroxybenzoic acid (Salicylic Acid): what are the chemical properties of 2-hydroxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxybenzoic acid, commonly known as salicylic (B10762653) acid, is a monohydroxybenzoic acid, a type of phenolic acid, and a beta hydroxy acid.[1] Its chemical formula is C₇H₆O₃.[2] This colorless, crystalline organic acid is a key precursor to the synthesis of acetylsalicylic acid (aspirin) and is a metabolite of this widely used drug.[2][3] Found naturally in the bark of the willow tree, salicylic acid and its derivatives have a long history of use in medicine and are crucial in various industrial applications, including the manufacturing of pharmaceuticals, dyes, and preservatives.[2][4] This guide provides a comprehensive overview of the core chemical properties of 2-hydroxybenzoic acid, tailored for a technical audience.
I. Physical and Chemical Properties
Salicylic acid presents as a white, odorless, crystalline powder with an acrid taste.[5][6] It is stable in air but can gradually become discolored by light.[5] Key physical and chemical constants are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₇H₆O₃ | [2][7][8] |
| Molar Mass | 138.12 g/mol | [6] |
| Melting Point | 158.6 °C (317.5 °F; 431.8 K) | [2][9] |
| Boiling Point | 211 °C (412 °F; 484 K) at 20 mmHg | [2][7][8] |
| Density | 1.443 g/cm³ (at 20 °C) | [1][2] |
| Acidity (pKa) | pKa₁ = 2.97 (25 °C), pKa₂ = 13.82 (20 °C) | [9] |
| Flash Point | 157 °C (315 °F; 430 K) (closed cup) | [9] |
| Vapor Pressure | 8.2 x 10⁻⁵ mmHg (at 25 °C) | [9] |
II. Solubility
The solubility of salicylic acid is highly dependent on the solvent and temperature. It is poorly soluble in water at room temperature but its solubility increases significantly with temperature.[9][10] It is readily soluble in many organic solvents.[5][9]
| Solvent | Solubility | Temperature (°C) | References |
| Water | 1.24 g/L | 0 | [2] |
| 2.48 g/L | 25 | [2] | |
| 77.79 g/L | 100 | [2] | |
| Ethanol | ~140 g/L | 20 | [11] |
| Methanol (B129727) | 62.48 g/100 g | 21 | [2] |
| Acetone | 39.6 g/100 g | 23 | [9] |
| Chloroform | 2.22 g/100 mL | 25 | [2] |
| Diethyl Ether | Soluble | - | [5] |
| Benzene | 0.775 g/100 g | 25 | [9] |
| Carbon Tetrachloride | Slightly soluble | - | [6] |
III. Spectroscopic Properties
The structural features of salicylic acid give rise to a characteristic spectroscopic fingerprint.
A. Infrared (IR) Spectroscopy
The IR spectrum of salicylic acid displays characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Assignment | Reference |
| 3233 | O-H stretching (phenolic) | [12] |
| 2999-2831 | C-H stretching (aromatic) | [12] |
| 1652-1670 | C=O stretching (carboxylic acid) | [12] |
| 1386 | C-O stretching / O-H bending (carboxylic acid) | [12] |
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of salicylic acid provide detailed information about its molecular structure.
¹H NMR (in CDCl₃):
-
δ 6.97 (t): Aromatic H |[13]
-
δ 7.03 (d): Aromatic H |[13]
-
δ 7.55 (t): Aromatic H |[13]
-
δ 7.96 (d): Aromatic H |[13]
-
Variable (broad): -COOH and -OH protons |[13]
¹³C NMR: Assignments are based on additivity rules and off-resonance spectra. The intramolecular hydrogen bonding between the hydroxyl and carboxyl groups influences the chemical shifts of C-1 and C-2.[6]
C. Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of salicylic acid shows a molecular ion peak (M⁺) at m/z 138. Key fragmentation peaks are observed at m/z 120 (loss of H₂O) and 92 (loss of CO₂).
D. UV-Visible Spectroscopy
In methanol, salicylic acid exhibits absorption maxima (λmax) at approximately 234 nm and 302 nm.[14]
IV. Chemical Reactivity and Key Reactions
Salicylic acid's chemical behavior is dictated by its two functional groups: the carboxylic acid and the phenolic hydroxyl group.
A. Esterification
The carboxylic acid group of salicylic acid can be esterified with an alcohol in the presence of an acid catalyst (Fischer esterification).[15][16] A common example is the reaction with methanol to form methyl salicylate (oil of wintergreen).[15][17] The phenolic hydroxyl group can also be esterified, for instance, by reaction with acetic anhydride (B1165640) to produce acetylsalicylic acid (aspirin).[17]
B. Decarboxylation
Upon heating, particularly in the presence of a catalyst such as soda lime or in a high-boiling solvent like benzoic acid, salicylic acid undergoes decarboxylation to yield phenol (B47542) and carbon dioxide.[5][18][19]
C. Reactions of the Phenolic Hydroxyl Group
The phenolic hydroxyl group imparts properties typical of phenols, such as acidity and susceptibility to electrophilic aromatic substitution. It also allows for the formation of colored complexes with ferric ions, a reaction often used for its qualitative and quantitative determination.
V. Experimental Protocols
A. Protocol for the Esterification of Salicylic Acid to Methyl Salicylate
Materials:
-
Salicylic acid (0.65 g)
-
Methanol (2.0 mL)
-
Concentrated sulfuric acid (0.75 mL)
-
5-mL conical vial with a spin vane
-
Water-cooled condenser and drying tube with CaCl₂
-
Stirring hotplate with an aluminum block
-
Dichloromethane (CH₂Cl₂)
-
5% aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Combine 0.65 g of salicylic acid and 2.0 mL of methanol in a 5-mL conical vial containing a spin vane.
-
Stir the mixture until the salicylic acid is completely dissolved.
-
While stirring, slowly add 0.75 mL of concentrated sulfuric acid to the solution.
-
Attach a water-cooled condenser and a drying tube to the vial.
-
Gently boil the solution for 75 minutes, maintaining the temperature at approximately 80 °C.[7]
-
After cooling to room temperature, add 1 mL of CH₂Cl₂ and transfer the mixture to a separatory funnel.
-
Extract the product into the organic layer. Repeat the extraction twice more with 1 mL portions of CH₂Cl₂.[7]
-
Combine the organic extracts and wash with 1 mL of 5% sodium bicarbonate solution.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.[7]
-
Evaporate the CH₂Cl₂ to obtain the methyl salicylate product.[7]
B. Protocol for the Decarboxylation of Salicylic Acid to Phenol
Materials:
-
Salicylic acid
-
Soda lime (a mixture of NaOH and CaO)
-
Round-bottom flask
-
Distillation apparatus
Procedure:
-
Mix salicylic acid with soda lime in a round-bottom flask.
-
Heat the mixture strongly.[4]
-
The salicylic acid will decarboxylate, and the resulting phenol will distill over. The distillation is typically carried out at a temperature range of 145 to 165 °C.[4]
-
Collect the distillate, which is crude phenol.
-
The crude phenol can be purified by redistillation.[4]
VI. Signaling Pathways and Mechanisms of Action
A. Salicylic Acid Signaling in Plants
Salicylic acid is a crucial plant hormone involved in mediating defense responses against pathogens.[20] Its biosynthesis primarily occurs via two pathways originating from chorismate: the isochorismate (ICS) pathway and the phenylalanine ammonia-lyase (PAL) pathway.[2][9] Upon accumulation, salicylic acid binds to and activates the NPR1 protein, which then translocates to the nucleus and interacts with TGA transcription factors to induce the expression of defense-related genes, such as pathogenesis-related (PR) genes.[2][9]
B. Mechanism of Action in Human Skin
In dermatological applications, salicylic acid functions as a keratolytic, comedolytic, and bacteriostatic agent.[21] It promotes the shedding of the outer layer of the skin (stratum corneum) by dissolving the intercellular cement that holds skin cells together.[22] This action helps to unclog pores, making it an effective treatment for acne.[23] Its anti-inflammatory properties, derived from its structural similarity to aspirin, also help to reduce the redness and swelling associated with acne lesions.[22]
Conclusion
2-Hydroxybenzoic acid is a molecule of significant interest due to its diverse chemical properties and wide-ranging applications. Its dual functionality as both a carboxylic acid and a phenol underpins its reactivity and utility in organic synthesis. A thorough understanding of its physical constants, solubility characteristics, and spectroscopic profile is essential for its effective use in research, drug development, and industrial processes. The detailed experimental protocols and an understanding of its biological signaling pathways further equip scientists and professionals with the necessary knowledge for its application and manipulation.
References
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. researchgate.net [researchgate.net]
- 3. Salicylic acid - Wikipedia [en.wikipedia.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Conversion of Salicylic acid into phenol [allen.in]
- 6. tandfonline.com [tandfonline.com]
- 7. westfield.ma.edu [westfield.ma.edu]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. theunconditionalguru.in [theunconditionalguru.in]
- 12. scispace.com [scispace.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. researchgate.net [researchgate.net]
- 15. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 16. grokipedia.com [grokipedia.com]
- 17. ivypanda.com [ivypanda.com]
- 18. researchgate.net [researchgate.net]
- 19. Sciencemadness Discussion Board - Synthesis: Making phenol by catalytically decarboxylating salicylic acid in benzoic acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 20. pnas.org [pnas.org]
- 21. Medical uses of salicylic acid - Wikipedia [en.wikipedia.org]
- 22. What is the mechanism of Salicylic acid? [synapse.patsnap.com]
- 23. ulike.com [ulike.com]
